molecular formula C12H15BrO2 B13273950 1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13273950
M. Wt: 271.15 g/mol
InChI Key: ZYEXYJATKWIEFF-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a derivative of acetophenone, featuring a bromine atom, a hydroxyl group, and a methyl group on the phenyl ring, along with a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one typically involves the bromination of 2-hydroxy-3-methylacetophenone followed by the introduction of the dimethylpropanone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-hydroxy-3-methylbenzoic acid.

    Reduction: Formation of 1-(5-bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-ol.

    Substitution: Formation of 1-(5-azido-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one.

Scientific Research Applications

1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups on the phenyl ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to target proteins or enzymes. The dimethylpropanone moiety can also interact with hydrophobic pockets in biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
  • 1-(5-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-one
  • 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

Uniqueness

1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one is unique due to the specific positioning of the bromine, hydroxyl, and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the dimethylpropanone moiety further distinguishes it from other similar compounds, providing unique steric and electronic properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

1-(5-bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H15BrO2/c1-7-5-8(13)6-9(10(7)14)11(15)12(2,3)4/h5-6,14H,1-4H3

InChI Key

ZYEXYJATKWIEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)C(C)(C)C)Br

Origin of Product

United States

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